Magnesium meso-tetraphenylporphine monohydrate
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Overview
Description
Magnesium meso-tetraphenylporphine is a magnesium-bound porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, such as heme and chlorophyll.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium meso-tetraphenylporphine typically involves the Adler-Longo method, which is a one-step condensation reaction of pyrrole with benzaldehyde in the presence of an acid catalyst. This reaction is carried out under acidic conditions and atmospheric exposure . The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While the synthesis of magnesium meso-tetraphenylporphine is well-established in laboratory settings, scaling up to industrial production requires optimization of reaction conditions to improve yield and purity. This often involves the use of continuous flow reactors and advanced purification methods to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Magnesium meso-tetraphenylporphine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can produce a wide range of substituted porphyrins .
Scientific Research Applications
Magnesium meso-tetraphenylporphine has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Studied for its potential role in mimicking natural biological processes, such as photosynthesis.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of new materials with specific optical and electronic properties .
Mechanism of Action
The mechanism of action of magnesium meso-tetraphenylporphine involves its ability to interact with various molecular targets and pathways. The compound’s porphyrin ring structure allows it to absorb light and transfer energy, making it useful in photodynamic therapy. Additionally, its ability to coordinate with metal ions enables it to act as a catalyst in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
5,10,15,20-Tetraphenyl-21H,23H-porphine: A similar porphyrin compound without the magnesium ion.
meso-Tetraphenylporphyrin: Another porphyrin derivative with similar structural features
Uniqueness
Magnesium meso-tetraphenylporphine is unique due to the presence of the magnesium ion, which imparts distinct electronic and catalytic properties. This makes it particularly useful in applications requiring light absorption and energy transfer, such as photodynamic therapy and catalysis .
Properties
Molecular Formula |
C44H30MgN4O |
---|---|
Molecular Weight |
655.0 g/mol |
IUPAC Name |
magnesium;5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate |
InChI |
InChI=1S/C44H28N4.Mg.H2O/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;;1H2/q-2;+2; |
InChI Key |
VTAVIQZTEKZUJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.O.[Mg+2] |
Origin of Product |
United States |
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